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Compound Name: d
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Cat. No.: B079438

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered
significant attention in medicinal chemistry and materials science. Its rigid benzofuran core,
substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique
platform for the synthesis of a diverse array of biologically active molecules.[1][2] The presence
of the chlorine atom at the 5-position influences the molecule's electronic properties and can
enhance binding affinities to biological targets, making it a valuable building block in the design
of novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis,
chemical properties, and applications of 5-chlorobenzofuran-2-carboxylic acid, with a focus
on its role as a synthetic building block in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-chlorobenzofuran-2-
carboxylic acid is essential for its effective utilization in synthesis. The key properties are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b079438?utm_src=pdf-interest
https://www.benchchem.com/product/b079438?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36834992/
https://pubmed.ncbi.nlm.nih.gov/20472557/
https://pubmed.ncbi.nlm.nih.gov/20472557/
https://www.benchchem.com/product/b079438?utm_src=pdf-body
https://www.benchchem.com/product/b079438?utm_src=pdf-body
https://www.benchchem.com/product/b079438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Molecular Formula CoHsCIOs [2]

Molecular Weight 196.59 g/mol [2]

CAS Number 10242-10-1 [2]
White to light yellow

Appearance (2]
powder/crystal

Melting Point 266 °C [2]

Purity =>98% (GC) [2]
5-Chloro-2-

Synonyms benzofurancarboxylic acid, 5- [2]

Chlorocoumarilic acid

Spectroscopic Data

While specific experimental spectra for 5-chlorobenzofuran-2-carboxylic acid are not readily
available in the public domain, characteristic spectroscopic features can be predicted based on
the analysis of its structural analogue, benzofuran-2-carboxylic acid, and its ethyl ester
derivative.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=0)
stretching band for the carboxylic acid between 1680-1710 cm~1. A broad O-H stretching band,
characteristic of a carboxylic acid dimer, is anticipated in the region of 2500-3300 cm—1.
Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while the C-O
stretching of the furan ring and the C-ClI stretching will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e IH NMR: The proton of the carboxylic acid (COOH) is expected to be a broad singlet in the
downfield region (typically >10 ppm). The protons on the benzofuran ring system will appear
in the aromatic region (7-8 ppm), with their specific chemical shifts and coupling patterns
influenced by the chloro- and carboxyl- substituents.
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e 13C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of
165-185 ppm. The aromatic carbons of the benzofuran core will appear between 110-160

ppm.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a
molecular ion peak (M*) at m/z 196, with a characteristic M+2 peak at m/z 198 due to the
presence of the chlorine-37 isotope.

Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid

The synthesis of 5-chlorobenzofuran-2-carboxylic acid is typically achieved through a two-
step process starting from 5-chlorosalicylaldehyde.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

A mixture of 5-chlorosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and
cesium carbonate (2 equivalents) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide
(DMF) is refluxed for 48 hours. After cooling, the solid is filtered off, and the filtrate is
concentrated under reduced pressure. The residue is diluted with water and extracted with
ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated to yield ethyl 5-chlorobenzofuran-2-carboxylate. A reported
yield for this reaction is 84.8%.

Step 2: Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid

The ethyl 5-chlorobenzofuran-2-carboxylate (1 equivalent) is dissolved in ethanol, and an
agueous solution of sodium hydroxide (e.g., 1N) is added. The mixture is stirred at room
temperature for 1-2 hours until the reaction is complete (monitored by TLC). The ethanol is
removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The
aqueous layer is then acidified with a mineral acid (e.g., 1N HCI) to precipitate the carboxylic
acid. The solid is collected by filtration, washed with water, and dried to afford 5-
chlorobenzofuran-2-carboxylic acid.

Role as a Synthetic Building Block
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The chemical reactivity of 5-chlorobenzofuran-2-carboxylic acid, particularly at the
carboxylic acid group and the benzofuran ring, makes it a valuable precursor for a variety of
more complex molecules.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide, a common functional group in
many pharmaceuticals.

Experimental Protocol: General Amide Synthesis

To a solution of 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent
(e.g., dichloromethane), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g.,
triethylamine, diisopropylethylamine) are added. The desired amine (1-1.2 equivalents) is then
added, and the reaction mixture is stirred at room temperature until completion. The product is
then isolated and purified using standard techniques such as extraction and chromatography.

C3-Arylation

The C3 position of the benzofuran ring can be functionalized through arylation reactions,
allowing for the introduction of diverse substituents.

Experimental Protocol: General C3-Arylation of a
Benzofuran-2-carboxamide

To a reaction vessel containing N-(quinolin-8-yl)benzofuran-2-carboxamide (1 equivalent), the
desired aryl iodide (2 equivalents), Pd(OAc)z (10 mol%), and AgOAc (1.5 equivalents) are
added. Toluene is added to achieve a concentration of 0.5 M, and the mixture is heated. Upon
completion, the reaction is worked up to isolate the C3-arylated product.[3]

Applications in Drug Discovery

Derivatives of 5-chlorobenzofuran-2-carboxylic acid have shown promise in a range of
therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2]

Vilazodone Synthesis
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While many reported syntheses of the antidepressant vilazodone utilize 5-bromo- or 5-
nitrobenzofuran precursors, 5-chlorobenzofuran-2-carboxylic acid represents a potential
starting material. The key intermediate in vilazodone synthesis is 5-(piperazin-1-yl)benzofuran-
2-carboxamide. A plausible synthetic route starting from 5-chlorobenzofuran-2-carboxylic
acid would involve amidation followed by a nucleophilic aromatic substitution reaction to
introduce the piperazine moiety, although this would likely require harsh reaction conditions. A
more common approach involves the reduction of a 5-nitro derivative to a 5-amino group, which
is then converted to the piperazine derivative.

The following diagram illustrates a generalized synthetic pathway for Vilazodone, highlighting
the key benzofuran intermediate.

Benzofuran Intermediate Synthesis

1. Hydrolysis
2. Amidation

5-substituent
| 5-(Piperazin-1-y)benzofuran-2-carboxamide

G
Indole Intermediate Synthesis

P 3-(4-

Click to download full resolution via product page

Caption: Generalized synthetic pathway to Vilazodone.

Anti-inflammatory and Anticancer Activity: Targeting
Signaling Pathways

Benzofuran derivatives have been shown to exhibit anti-inflammatory and anticancer properties
through the modulation of key signaling pathways, such as the NF-kB and MAPK pathways.[1]
[3] These pathways are critical regulators of cellular processes including inflammation,
proliferation, and survival.
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NF-kB Signaling Pathway: The transcription factor NF-kB plays a central role in the
inflammatory response. In its inactive state, it is sequestered in the cytoplasm by IKB proteins.
Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-a), the IKK complex
phosphorylates IkB, leading to its ubiquitination and degradation. This frees NF-kB to
translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some
benzofuran derivatives have been shown to inhibit this pathway by preventing the
phosphorylation of IkB.[1]
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Caption: Inhibition of the NF-kB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another
crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein
kinases that phosphorylate and activate downstream targets, ultimately leading to the
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activation of transcription factors like AP-1. Benzofuran derivatives can interfere with this
pathway by inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

[1]
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Caption: Inhibition of the MAPK signaling pathway.

Biological Activity Data

The following table summarizes the reported biological activities of various benzofuran
derivatives, illustrating the potential of this scaffold. It is important to note that these activities
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are for a range of benzofuran analogues and not exclusively for derivatives of 5-
chlorobenzofuran-2-carboxylic acid. However, they provide a strong rationale for exploring

this particular building block.

Compound

Biological

L ICso | MIC Target Reference

Type Activity
Benzofuran- Anti-
heterocycle inflammatory 52.23 £ 0.97 uM RAW-264.7 cells  [1]
hybrid (5d) (NO inhibition)

Antibacterial
Benzofuran (Xanthomonas ECs0=10.28 4]
derivatives oryzae pv pg/mL

oryzae)

Antibacterial
Benzofuran (Xanthomonas ECso = 0.56 4]
derivatives oryzae pv pg/mL

oryzicola)
Benzofuran
amide o ) MIC as low as Various bacteria

o Antimicrobial ) [5]
derivatives (6a, 6.25 pg/ml and fungi
6b, 6f)
Benzofuran A 71.10% inhibition ~ Carrageenan-
nti-

amide derivative ] of paw edema at  induced rat paw [5]

inflammatory
(6b) 2h edema model

Conclusion

5-Chlorobenzofuran-2-carboxylic acid is a highly valuable and versatile building block for the

synthesis of novel compounds with significant therapeutic potential. Its straightforward

synthesis and the reactivity of its functional groups allow for the generation of diverse

molecular libraries. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities
of benzofuran derivatives, coupled with their ability to modulate key signaling pathways like NF-
kKB and MAPK, underscore the importance of this scaffold in modern drug discovery. Further
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exploration of derivatives based on the 5-chlorobenzofuran-2-carboxylic acid core is
warranted to unlock new therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b079438?utm_src=pdf-body
https://www.benchchem.com/product/b079438?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36834992/
https://pubmed.ncbi.nlm.nih.gov/36834992/
https://pubmed.ncbi.nlm.nih.gov/36834992/
https://pubmed.ncbi.nlm.nih.gov/36834992/
https://pubmed.ncbi.nlm.nih.gov/20472557/
https://pubmed.ncbi.nlm.nih.gov/20472557/
https://pubmed.ncbi.nlm.nih.gov/20472557/
https://www.mdpi.com/1422-0067/24/4/3575
https://pubs.acs.org/doi/10.1021/acs.jafc.3c08392
https://jopcr.com/articles/synthesis-antimicrobial-and-anti-inflammatory-activity-of-some-novel-benzofuran-derivatives
https://www.benchchem.com/product/b079438#5-chlorobenzofuran-2-carboxylic-acid-and-its-role-as-a-synthetic-building-block
https://www.benchchem.com/product/b079438#5-chlorobenzofuran-2-carboxylic-acid-and-its-role-as-a-synthetic-building-block
https://www.benchchem.com/product/b079438#5-chlorobenzofuran-2-carboxylic-acid-and-its-role-as-a-synthetic-building-block
https://www.benchchem.com/product/b079438#5-chlorobenzofuran-2-carboxylic-acid-and-its-role-as-a-synthetic-building-block
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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